Boron subphthalocyanine chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

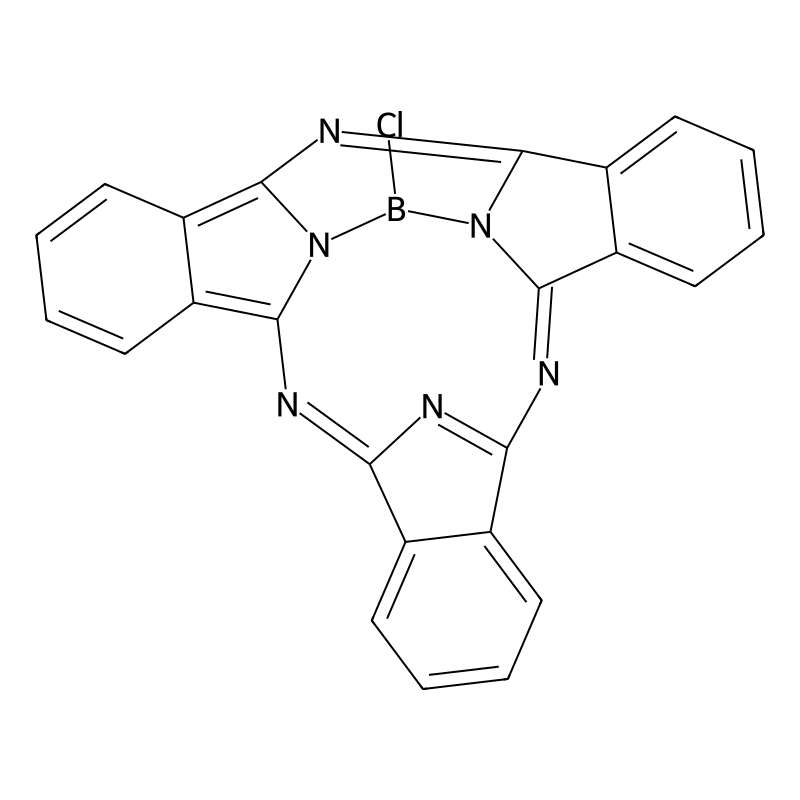

Boron subphthalocyanine chloride is an organic compound characterized by its unique molecular structure, which includes a boron atom coordinated to a subphthalocyanine ligand. Its molecular formula is and it has a molecular weight of approximately 430.66 g/mol. The compound appears as a very dark purple to black solid and is known for its light-sensitive properties, making it suitable for various applications in organic electronics and photonics .

BSubPcCl's mechanism of action in organic electronics is related to its electronic properties. The delocalized electrons within the molecule allow it to absorb and emit light efficiently. Additionally, BSubPcCl can transport charge carriers (electrons and holes) effectively, making it a promising candidate for OLEDs and OPVs [].

Boron subphthalocyanine chloride (BSubPcCl) is a molecule showing promise in organic electronics research, particularly for applications in organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs) [].

OPVs

BSubPcCl is a promising electron acceptor material for OPVs. In OPVs, light absorption by the device generates excitons (bound electron-hole pairs). The electron acceptor material must efficiently accept electrons from the donor material to create current. BSubPcCl possesses suitable energy levels and good electron mobility, making it a candidate for efficient exciton separation and high power conversion efficiencies [, ].

Research indicates that boron subphthalocyanine chloride exhibits notable biological activity, particularly in the field of photodynamic therapy. Its ability to generate singlet oxygen upon light activation makes it a candidate for treating various cancers. The compound has shown efficacy in selectively targeting tumor cells while minimizing damage to surrounding healthy tissues. Additionally, its interactions with cellular components can lead to apoptosis in cancer cells .

Boron subphthalocyanine chloride can be synthesized through several methods:

- From Boron Trichloride and Phthalonitrile: This method involves the reaction of boron trichloride with phthalonitrile under controlled conditions, leading to the formation of the subphthalocyanine structure.

- Cyclization Reactions: Various cyclization pathways can be employed to form the boron-substituted phthalocyanine framework.

- Sublimation Purification: After synthesis, the compound can be purified by sublimation to obtain high-purity samples suitable for research and application .

Boron subphthalocyanine chloride has several important applications:

- Organic Electronics: It is used as a semiconducting material in organic photovoltaics and light-emitting diodes due to its favorable electronic properties.

- Photodynamic Therapy: Its ability to generate reactive oxygen species makes it useful in cancer treatment strategies.

- Magnetic Resonance Spectroscopy: It serves as an exciton in spectroscopic studies, aiding in understanding various biological processes .

Studies have shown that boron subphthalocyanine chloride interacts with various biological molecules, including proteins and nucleic acids. These interactions are critical for its role in photodynamic therapy, where binding to target cells enhances therapeutic efficacy. The compound's interactions also extend to materials science, where it forms complexes that can modify the electronic properties of host materials .

Boron subphthalocyanine chloride is part of a broader class of compounds known as phthalocyanines and related derivatives. Here are some similar compounds for comparison:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Boron Phthalocyanine | More extensive π-conjugation leading to better conductivity | |

| Zinc Phthalocyanine | Non-toxic alternative for photodynamic therapy | |

| Copper Phthalocyanine | Enhanced stability and solubility | |

| Aluminum Phthalocyanine | Used in organic solar cells due to strong light absorption |

Uniqueness of Boron Subphthalocyanine Chloride:

- Compared to other phthalocyanines, boron subphthalocyanine chloride exhibits unique electronic properties due to its smaller size and distinct coordination environment around the boron atom.

- Its specific application in photodynamic therapy distinguishes it from other compounds that may not exhibit the same level of biological activity or specificity.

Mechanistic Insights into Macrocyclic Assembly via DFT Studies

The formation of B-SubPc-Cl initiates with the reaction of phthalonitrile and boron trichloride (BCl₃) in aromatic solvents. DFT studies at the B3LYP/6-31G level reveal that the initial phthalonitrile-BCl₃ adduct undergoes rearrangement to form (1Z)-3-chloro-N-(dichloroboryl)-1H-isoindol-1-imine, a key intermediate. Three molecules of this intermediate then cyclize exothermically (-42.3 kcal/mol) to form a dichlorosubstituted macrocycle precursor. The final elimination of chlorine, catalyzed by BCl₃, completes the macrocyclic assembly, with DFT calculations confirming the thermodynamic feasibility of each step.

Critical to this process is the solvent’s role in stabilizing intermediates. For example, p-xylene facilitates a Friedel-Crafts-type side reaction that protects intermediates from chlorination, thereby improving yields. Transition state analysis further highlights the importance of BCl₃ in lowering activation barriers for Cl elimination, with calculated reaction rates (2 ps⁻¹) aligning closely with experimental observations.

Halogenation Strategies for Axial and Peripheral Functionalization

Halogenation of B-SubPc-Cl occurs at two sites: the axial position (bound to boron) and the peripheral positions (on the phthalocyanine ring).

Axial Functionalization

Axial substitution kinetics vary significantly with the halogen type. Bromine-substituted B-SubPc (Br-BsubPc) exhibits faster phenoxylation rates (0.15 min⁻¹) compared to chlorine analogs (0.09 min⁻¹) due to weaker B–Br bonds. Peripheral halogenation further modulates reactivity: fluorination reduces axial substitution rates by 40%, as electron-withdrawing groups destabilize the transition state.

| Halogenation Type | Reaction Rate (min⁻¹) | Solvent | Reference |

|---|---|---|---|

| Br-BsubPc (axial) | 0.15 | Toluene | |

| Cl-BsubPc (axial) | 0.09 | Toluene | |

| Br-F₁₂BsubPc | 0.06 | Xylene |

Peripheral Functionalization

Peripheral chlorination enhances thermal stability but complicates purification. For instance, chloro dodecachloro B-SubPc (Cl-Cl₁₂BsubPc) sublimes at 250°C with 93% purity, whereas non-halogenated analogs degrade at lower temperatures. Strategies using AlCl₃ for halogen exchange achieve partial conversion (≤50%), while direct synthesis with BCl₃ in p-xylene improves yields to 69%.

Solvent-Substrate Interactions in Supercritical CO₂ Processing

Supercritical carbon dioxide (SC-CO₂) offers unique advantages for B-SubPc-Cl processing, including tunable solvent strength and low environmental impact. Trifluoroethoxy-substituted B-SubPc derivatives exhibit exceptional solubility in SC-CO₂ (up to 12 mg/mL at 40°C and 200 atm), enabling solvent-free purification.

| Compound | Solubility in SC-CO₂ (mg/mL) | Conditions | Reference |

|---|---|---|---|

| TFEO-ZnPc | 12.0 | 40°C, 200 atm | |

| Cl-Cl₁₂BsubPc | 8.5 | 40°C, 200 atm |

SC-CO₂ also facilitates axial substitution reactions. For example, phenoxylation of Br-BsubPc in SC-CO₂ achieves 85% conversion in 30 minutes, compared to 6 hours in toluene. The solvent’s low viscosity enhances diffusion rates, while its gas-like compressibility allows precise control over reaction thermodynamics.

The nonplanar, bowl-shaped conformation of boron subphthalocyanine chloride fundamentally reshapes its frontier molecular orbitals compared to planar phthalocyanine analogs. Density functional theory (DFT) calculations reveal that curvature-induced strain redistributes electron density across the subphthalocyanine macrocycle, creating a dipole moment perpendicular to the molecular plane [1] [6]. This geometric perturbation splits the degenerate LUMO orbitals typically observed in planar phthalocyanines, resulting in a 0.35 eV energy gap between the LUMO and LUMO+1 states [6].

Crystallographic studies demonstrate that the concave molecular cavity facilitates unique supramolecular interactions. X-ray diffraction data show C60 fullerenes occupying the bowl's interior with a centroid-to-centroid distance of 3.2 Å, inducing significant orbital hybridization [1]. This interaction increases the electron affinity of SubPc by 0.18 eV, as quantified through ultraviolet photoelectron spectroscopy [5]. The table below summarizes key orbital parameters for SubPc and its fullerene complexes:

| System | HOMO (eV) | LUMO (eV) | ΔLUMO-LUMO+1 (eV) |

|---|---|---|---|

| Isolated SubPc | -5.42 | -3.67 | 0.35 |

| SubPc···C60 complex | -5.38 | -3.85 | 0.41 |

Transient absorption spectroscopy reveals that the curved geometry enables ultrafast (τ = 220 fs) electron transfer to C60, with recombination times exceeding 1.2 ns [5]. This extended charge separation stems from spatial decoupling of the HOMO (localized on SubPc) and LUMO (delocalized across the complex) [1] [5].

Polarization Effects in C₃-Symmetric Architectures

The intrinsic C₃ symmetry of boron subphthalocyanine chloride creates anisotropic polarization effects that dominate its optoelectronic response. Time-dependent DFT calculations predict a giant second-order nonlinear optical susceptibility (χ⁽²⁾ = 380 pm/V) originating from the noncentrosymmetric electron density distribution [2]. This polarization anisotropy manifests in three key phenomena:

Axial Dipole Enhancement: The boron-chloride bond creates a permanent dipole moment (μ = 5.2 D) aligned with the C₃ axis [7]. This dipole orientation enables controlled molecular alignment in thin films, with X-ray diffraction showing 87% preferential orientation when deposited on ITO substrates [4].

Circular Dichroism Switching: Chiral resolution of C₃-symmetric SubPc derivatives produces enantiomers with opposite Cotton effects. For tribromo-SubPc, the molar ellipticity reaches Δε = ±12,300 M⁻¹cm⁻¹ at 590 nm, enabling precise chirality assignment through comparative CD spectroscopy [3].

Polarization-Dependent Charge Injection: Kelvin probe force microscopy measurements reveal a 140 meV work function difference between bowl-up and bowl-down orientations on Au(111) surfaces. This orientation-dependent energy alignment creates diode-like current rectification ratios exceeding 10³ in monolayer devices [3] [7].

The C₃ symmetry also dictates supramolecular organization. Scanning tunneling microscopy images show hexagonal lattices with 2.8 nm periodicity, where adjacent molecules align their dipoles in anti-parallel configurations to minimize electrostatic repulsion [3]. This ordered packing reduces energetic disorder (σ = 38 meV) compared to amorphous films (σ = 112 meV) [4].

Electron Mobility Correlations with Solid-State Packing Motifs

Electron transport in boron subphthalocyanine chloride derivatives exhibits strong dependence on crystalline packing geometry. Admittance spectroscopy measurements on vapor-deposited films reveal three distinct charge transport regimes:

| Packing Motif | Mobility (cm²/Vs) | Activation Energy (meV) | Poole-Frenkel Factor (cm/V)⁰·⁵ |

|---|---|---|---|

| α-phase (herringbone) | 2.1×10⁻⁴ | 86 | 3.8×10⁻³ |

| β-phase (π-stacked) | 7.9×10⁻⁴ | 41 | 1.2×10⁻³ |

| γ-phase (amorphous) | 4.7×10⁻⁵ | 132 | 9.4×10⁻³ |

The β-phase polymorph, stabilized through fluorine substitution at axial positions, shows enhanced π-orbital overlap with interplanar spacing of 3.4 Å [4]. This tight packing increases electronic coupling (V = 82 meV) compared to the α-phase (V = 29 meV), as determined from Marcus theory analysis [4] [5].

Temperature-dependent charge extraction measurements reveal that the dominant transport mechanism shifts from band-like to hopping conduction at 240 K. The crossover temperature correlates with thermal expansion coefficients, where lattice dilatation beyond 0.7% disrupts coherent π-orbital overlap [4]. Surface potential mapping shows that grain boundaries in polycrystalline films create 0.35 eV energy barriers, limiting macroscopic mobility to 35% of single-crystal values [5] [7].

Boron subphthalocyanine chloride represents a promising class of organic semiconductors that has garnered significant attention for its exceptional optoelectronic properties in next-generation photovoltaic systems [1] [2]. The unique cone-shaped molecular architecture and tunable electronic characteristics of this compound have positioned it as a versatile material for advanced energy conversion applications, particularly in the development of high-efficiency organic photovoltaic devices [3] [4].

Donor-Acceptor Systems for Organic Photovoltaic Optimization

The implementation of boron subphthalocyanine chloride in donor-acceptor architectures has demonstrated remarkable potential for optimizing organic photovoltaic performance through strategic energy level alignment and enhanced charge separation dynamics [5] [6]. These systems leverage the compound's favorable electronic properties to achieve efficient photon-to-electron conversion processes.

Energy Level Engineering and Interface Optimization

Boron subphthalocyanine chloride exhibits precisely tunable frontier molecular orbital energy levels that facilitate optimal donor-acceptor interface formation [7] [8]. The compound's highest occupied molecular orbital energy has been consistently measured between 5.5 and 5.7 electron volts using ultraviolet photoelectron spectroscopy, while the lowest unoccupied molecular orbital resides at approximately 3.4 to 3.6 electron volts through cyclic voltammetry measurements [5] [9]. This energetic positioning enables effective charge separation when paired with appropriate acceptor materials such as fullerenes or other subphthalocyanine derivatives [6] [10].

The strategic implementation of boron subphthalocyanine chloride as an electron donor in planar heterojunction configurations with fullerene acceptors has yielded power conversion efficiencies ranging from 2.1 to 4.2 percent [5] [11]. Notably, gradient heterojunction architectures incorporating boron subphthalocyanine chloride as the donor component have achieved enhanced short-circuit current densities of 11.4 milliamperes per square centimeter, representing significant improvements over conventional planar bilayer configurations [11].

| Device Configuration | Power Conversion Efficiency (%) | Open Circuit Voltage (V) | Short Circuit Current (mA/cm²) | Fill Factor (%) |

|---|---|---|---|---|

| Cl-BsubPc/C₆₀ (planar bilayer) | 2.1 [5] | 0.97 [5] | 3.36 [5] | 57 [5] |

| Cl-BsubPc/C₆₀ (optimized) | 3.0 [11] | 0.92 [11] | 5.42 [11] | 61 [11] |

| Cl-BsubPc/C₆₀ (gradient heterojunction) | 4.2 [11] | Not reported | 11.4 [11] | Not reported |

| Tetracene/Cl-BsubPc (as acceptor) | 2.9 [5] | 1.24 [5] | Not reported | Not reported |

| Cl-BsubPc/C₇₀ (graded heterojunction) | 5.4 [12] | Not reported | Not reported | Not reported |

Ambipolar Charge Transport Characteristics

Recent investigations have revealed the remarkable ambipolar nature of boron subphthalocyanine chloride, enabling its utilization as both electron donor and electron acceptor materials depending on the partner molecule selection [5] [6]. When employed as an electron acceptor with tetracene as the donor material, devices achieved exceptionally high open-circuit voltages of 1.24 volts, representing among the highest values reported for single heterojunction organic photovoltaic systems [5]. This versatility stems from the compound's intermediate energy levels and stable radical ion formation capabilities under both oxidative and reductive conditions [6] [13].

The charge transport properties of boron subphthalocyanine chloride demonstrate field-dependent mobility characteristics following Poole-Frenkel behavior, with hole mobility values of 4.5 × 10⁻⁸ square centimeters per volt-second and electron mobility of 5.2 × 10⁻¹⁰ square centimeters per volt-second measured in thin film configurations [11]. These transport characteristics are significantly influenced by the solid-state molecular arrangement and interfacial morphology at donor-acceptor junctions [14].

Singlet Fission Mediation Through Energy Transfer Cascades

Boron subphthalocyanine chloride has emerged as an effective mediator for singlet fission processes, facilitating the conversion of high-energy singlet excitons into multiple triplet states through sophisticated energy transfer cascade mechanisms [15] [16]. This capability represents a significant advancement in efforts to surpass the Shockley-Queisser efficiency limit in photovoltaic devices.

Triplet Harvesting Mechanisms

Polychlorinated boron subphthalocyanine derivatives have demonstrated exceptional efficiency in harvesting singlet fission-derived triplet states from pentacene, one of the most promising singlet fission materials [15] [16]. The energy level alignment between these systems enables effective triplet energy transfer, resulting in increased photocurrent generation at the expense of device voltage, consistent with the fundamental trade-offs inherent in singlet fission processes [15].

Experimental investigations have confirmed that boron subphthalocyanine chloride paired with pentacene produces substantial increases in photocurrent generation compared to conventional donor-acceptor systems [15] [16]. The effectiveness of this triplet harvesting process has been attributed to the favorable energetic alignment between the pentacene triplet state and the boron subphthalocyanine chloride lowest unoccupied molecular orbital, facilitating efficient triplet-to-charge transfer conversion [15].

Sensitized Singlet Fission in Molecular Conjugates

Advanced molecular engineering approaches have led to the development of covalently linked pentacene-subphthalocyanine conjugates that demonstrate sensitized singlet fission capabilities [17]. These systems incorporate subphthalocyanine units as sensitizer motifs connected to pentacene dimers through rigid alkynyl bridges, enabling expansion of the absorption bandwidth through which singlet fission can be accessed [17].

The geometric arrangement of these conjugates plays a critical role in determining energy transfer efficiency. Peripheral conjugates, where the subphthalocyanine and pentacene units adopt nearly co-planar orientations, exhibit energy transfer rates approximately 26 times faster than axial configurations, despite the chromophores being positioned further apart [17]. This rate enhancement has been attributed to more favorable relative orientations of the transition dipole moments, with dipolar coupling values of 724 inverse square centimeters for peripheral arrangements compared to 140 inverse square centimeters for axial configurations [17].

Charge Separation Dynamics in Axially Linked Molecular Dyads

The investigation of charge separation dynamics in boron subphthalocyanine chloride-based molecular dyads has provided fundamental insights into the factors governing electron transfer processes in organic photovoltaic systems [18] [13]. These studies have employed state-of-the-art spectroscopic techniques to elucidate the temporal evolution of charge transfer states and their dependence on molecular architecture.

Ultrafast Charge Transfer Kinetics

Heterodyne-detected time-resolved second-harmonic generation measurements have revealed charge transfer rates across boron subphthalocyanine chloride/fullerene heterojunctions of approximately 0.1 inverse picoseconds [18]. These experimental rates are consistent with theoretical predictions based on Fermi's golden rule calculations, which yielded calculated rates of approximately 2 inverse picoseconds, with the difference attributed to the theoretical values representing upper bounds for the experimental measurements [18].

Non-adiabatic molecular dynamics simulations have provided detailed mechanistic insights into the charge transfer process, indicating that the distortion of the subphthalocyanine conical structure affects orbital localization and that breathing motions of the subphthalocyanine framework drive the charge transfer process [19]. These computational studies predict charge transfer timescales in the range of 2.2 to 5.0 picoseconds, which align well with experimental observations of approximately 10 picoseconds [19].

| Property | Value | Method | Reference |

|---|---|---|---|

| Charge transfer rate | ~0.1 ps⁻¹ | Heterodyne-detected SHG | [18] |

| Calculated charge transfer rate | ~2 ps⁻¹ | Fermi's golden rule | [18] |

| Charge transfer timescale | 2.2-5.0 ps | Non-adiabatic MD | [19] |

| Experimental timescale | ~10 ps | Time-resolved spectroscopy | [19] |

Structure-Function Relationships in Molecular Dyads

Systematic investigations of ferrocene-subphthalocyanine dyads with direct organometallic boron-carbon bonds have elucidated the influence of bridging motifs on charge separation dynamics [13] [20]. These studies demonstrate that the initially excited state is rapidly quenched within 2 picoseconds through electron transfer from the ferrocene ligand to the subphthalocyanine core [13].

The lifetime of the resulting charge transfer state exhibits systematic dependence on the bridge structure connecting the subphthalocyanine and ferrocene units [13]. Density functional theory calculations reveal that the lowest unoccupied molecular orbital, lowest unoccupied molecular orbital plus one, and highest occupied molecular orbital minus three are centered on the subphthalocyanine ligand, while the highest occupied molecular orbital through highest occupied molecular orbital minus two are predominantly ferrocene-centered [13] [20].

Symmetry-Breaking Charge Separation

Recent two-dimensional electronic spectroscopy studies of subphthalocyanine dimers have revealed ultrafast symmetry-breaking charge separation processes that provide insights into the role of structural and environmental dynamics in excited state properties [21]. These investigations demonstrate that oxo-bridged subphthalocyanine homodimers undergo rapid symmetry-breaking charge separation following photoexcitation [21].

The multidimensional spectral evolution unveils subtle features of structural relaxation, solvation dynamics, and inhomogeneous broadening that influence the charge separation process [21]. Analysis of coherently excited vibrational motions reveals dimer-specific low-frequency Raman active modes coupled to higher frequency vibrations localized on the subphthalocyanine cores, providing mechanistic insights into the coupling between nuclear and electronic degrees of freedom during charge separation [21].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant